molecular formula C17H11ClN2O6 B11639397 2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11639397
M. Wt: 374.7 g/mol
InChI Key: QOGBKZSONVVVKU-YRNVUSSQSA-N
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Description

2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines a chlorinated benzoic acid with a furan ring and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the furan and benzoic acid intermediates. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The benzoic acid moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The furan and chlorinated benzoic acid intermediates are coupled using a suitable catalyst, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The diazinane moiety can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acids and furan derivatives.

Scientific Research Applications

2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID: shares similarities with other chlorinated benzoic acids and furan derivatives, such as:

Uniqueness

The uniqueness of 2-CHLORO-4-(5-{[(5E)-1-METHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H11ClN2O6

Molecular Weight

374.7 g/mol

IUPAC Name

2-chloro-4-[5-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H11ClN2O6/c1-20-15(22)11(14(21)19-17(20)25)7-9-3-5-13(26-9)8-2-4-10(16(23)24)12(18)6-8/h2-7H,1H3,(H,23,24)(H,19,21,25)/b11-7+

InChI Key

QOGBKZSONVVVKU-YRNVUSSQSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)C(=O)NC1=O

Origin of Product

United States

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